N-(4-ethoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a thiophen-2-yl group and at position 6 with a sulfanyl acetamide linkage (N-(4-ethoxyphenyl)-2-sulfanylacetamide). Its synthesis likely involves coupling reactions similar to those described for structurally related compounds (e.g., condensation of hydrazine derivatives with carbon disulfide or thiol-containing intermediates) .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c1-2-26-14-7-5-13(6-8-14)20-17(25)12-28-18-10-9-16-21-22-19(24(16)23-18)15-4-3-11-27-15/h3-11H,2,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJIFSMEOWVRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a triazole ring and a thiophene moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has indicated that derivatives of the 1,2,4-triazole scaffold exhibit significant antibacterial properties. The compound's structural components may enhance its interaction with bacterial enzymes, leading to inhibition of bacterial growth. For instance, compounds containing the triazole ring have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Triazolo-thiadiazole derivative | Staphylococcus aureus | 0.125 |
| Triazolo-thiadiazole derivative | Escherichia coli | 0.25 |
| Triazolo-thiadiazole derivative | Pseudomonas aeruginosa | 0.5 |
These findings suggest that modifications in the side chains of triazole derivatives can lead to enhanced antibacterial activity.
Anticancer Properties
The compound's potential as an anticancer agent is also noteworthy. Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study evaluating the cytotoxic effects of similar triazole compounds on human cancer cell lines demonstrated IC50 values in the micromolar range, indicating significant anticancer activity. The presence of the thiophene group may play a crucial role in enhancing these effects by interacting with cellular targets.
Anti-inflammatory Effects
This compound has been evaluated for anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The triazole ring can act as a chelator for metal ions in enzyme active sites.
- Receptor Modulation: The ethoxyphenyl group may facilitate binding to various receptors involved in inflammation and cancer progression.
Comparison with Similar Compounds
Data Tables: Structural and Functional Comparisons
Table 1. Substituent Effects on Triazolopyridazine Derivatives
*Estimated based on structural similarity.
Research Findings and Mechanistic Insights
- C1632’s Mechanism : Blocks Lin28–let-7 interaction, restoring tumor suppressor miRNA activity . The target compound’s thiophene group may enhance hydrophobic interactions with Lin28’s zinc-knuckle domain.
- Ethoxyphenyl vs. Halogenated Groups : Ethoxy substituents balance lipophilicity and metabolic stability better than halogens, reducing toxicity risks .
Q & A
Q. What are the key considerations in designing a multi-step synthesis route for this compound?
The synthesis of triazolopyridazine derivatives like this compound typically involves cyclization of hydrazine derivatives with aldehydes, followed by sulfanylacetamide coupling. Critical factors include:
- Reaction conditions : Temperature control (e.g., 60–80°C for cyclization), solvent choice (DMF or THF for polar intermediates), and reaction time (12–24 hours for complete conversion) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .
- Intermediate characterization : Use NMR and LC-MS to confirm structural integrity at each step .
Q. Which spectroscopic methods are most effective for characterizing this compound?
A combination of techniques is required:
- 1H/13C NMR : To confirm the presence of the ethoxyphenyl (δ 1.3–1.5 ppm for -OCH2CH3), thiophene (δ 6.8–7.2 ppm), and sulfanylacetamide moieties (δ 3.8–4.1 ppm for -S-CH2-) .
- High-resolution mass spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H]+ expected for C22H20N6O2S2) .
- IR spectroscopy : Confirm carbonyl (1650–1700 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹) .
Q. How is the compound’s solubility optimized for in vitro assays?
Solubility challenges arise from its hydrophobic thiophene and triazolopyridazine groups. Strategies include:
- Co-solvents : DMSO (≤5% v/v) for stock solutions, diluted in PBS or cell culture media .
- Micellar systems : Use of β-cyclodextrin or Tween-80 to enhance aqueous solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve this compound’s pharmacological profile?
SAR studies focus on modifying substituents:
- Thiophene substitution : Replacing the thiophen-2-yl group with furan or pyridine alters receptor binding (e.g., kinase inhibition) .
- Ethoxyphenyl optimization : Introducing electron-withdrawing groups (e.g., -NO2) on the phenyl ring enhances metabolic stability .
- Sulfanyl linker : Replacing -S- with -SO2- or -CH2- affects bioavailability and target engagement .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from pharmacokinetic limitations. Solutions include:
- Metabolic stability assays : Liver microsome studies to identify rapid degradation (e.g., cytochrome P450 oxidation of the ethoxy group) .
- Formulation adjustments : Liposomal encapsulation or PEGylation to prolong half-life .
- Dosing regimens : Twice-daily administration in rodent models to maintain therapeutic plasma levels .
Q. How can computational modeling predict off-target interactions?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to non-target proteins:
- Target prioritization : Screen against kinases (e.g., EGFR, VEGFR2) due to triazolopyridazine’s ATP-mimetic properties .
- Toxicity prediction : Use QSAR models to flag potential hERG channel inhibition (linked to cardiotoxicity) .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity results across cell lines?
Variability may stem from genetic differences (e.g., p53 status) or assay conditions. Mitigation steps:
Q. Why do HPLC purity results differ from NMR integration values?
Common causes include:
- Co-eluting impurities : Use orthogonal methods (e.g., UPLC-MS) for detection .
- Residual solvents : Dry samples under high vacuum before NMR analysis .
Methodological Guidance
Q. What in vivo models are suitable for evaluating antitumor activity?
Prioritize models reflecting human disease:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
